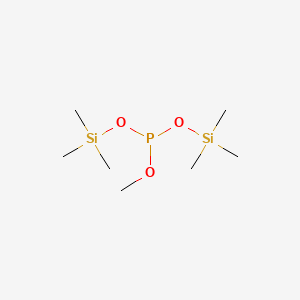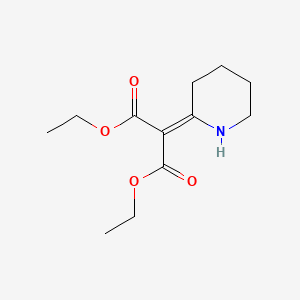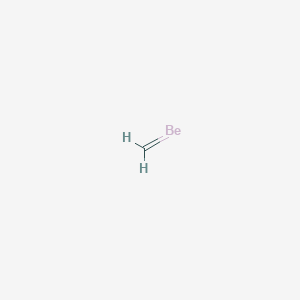![molecular formula C10H16O B14643477 4,4-Dimethylbicyclo[3.2.1]octan-2-one CAS No. 52556-90-8](/img/structure/B14643477.png)
4,4-Dimethylbicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylbicyclo[321]octan-2-one is a bicyclic ketone compound with a unique structure that includes two methyl groups attached to the fourth carbon of the bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4,4-Dimethylbicyclo[3.2.1]octan-2-one involves the reaction of (4R,5R)-1-acetoxy-4-(1,2-epoxy-1-methyl-ethyl)-5-methylcyclohex-1-ene with boron trifluoride etherate (BF3·Et2O). This reaction provides the desired compound in one chemical operation . Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with high yields and interesting stereochemical control .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylbicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the ketone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4,4-Dimethylbicyclo[3.2.1]octan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4,4-Dimethylbicyclo[3.2.1]octan-2-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties make it a valuable intermediate in the synthesis of more complex compounds.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbicyclo[3.2.1]octane: Similar structure but lacks the ketone group.
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione: Contains additional ketone groups at different positions
Uniqueness
4,4-Dimethylbicyclo[3.2.1]octan-2-one is unique due to the presence of the ketone group at the second carbon and the two methyl groups at the fourth carbon. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and materials science.
Properties
CAS No. |
52556-90-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4,4-dimethylbicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-9(11)7-3-4-8(10)5-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
CUHBLBRSGYCTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2CCC1C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


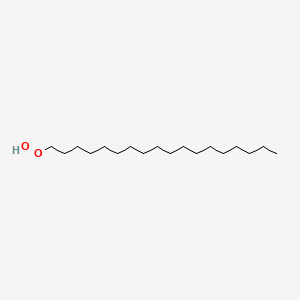
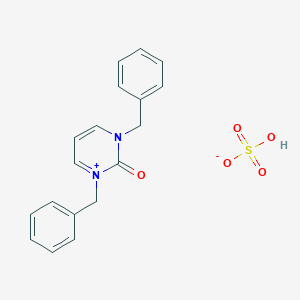
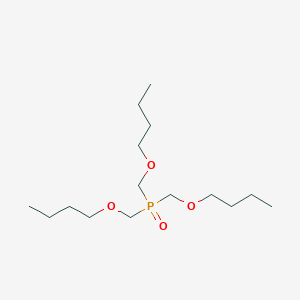

![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
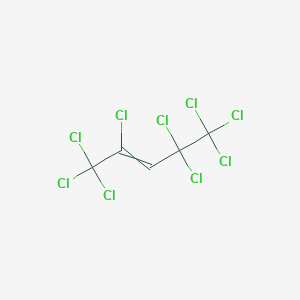
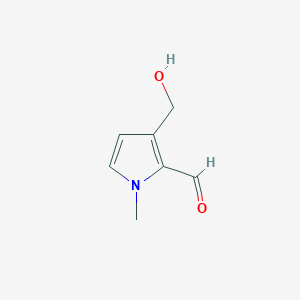
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
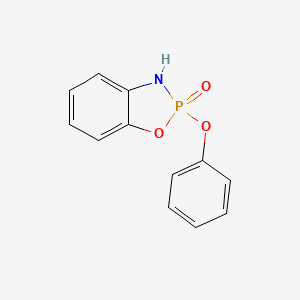
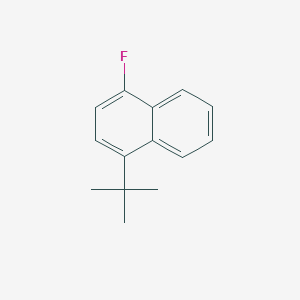
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
